molecular formula C9H9NO5 B095206 2,3-Dihydroxybenzoylglycine CAS No. 16414-49-6

2,3-Dihydroxybenzoylglycine

Cat. No. B095206
CAS RN: 16414-49-6
M. Wt: 211.17 g/mol
InChI Key: QEQVYIIYYNYLHC-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzoylglycine (DHBG) is a natural compound found in several plants, including grapes, peanuts, and green tea. It is a derivative of benzoic acid and glycine, and its chemical formula is C9H9NO5. DHBG has been the subject of several scientific studies due to its potential therapeutic properties.

Scientific Research Applications

Nanobiosensors Development

2,3-Dihydroxybenzoylglycine has been utilized in the rational design of water-soluble nanobiosensors. Specifically, it has been used to anchor onto the surface of Fe3O4 nanoparticles, creating a nanobiosensor that is highly selective and sensitive for the detection of Al3+ in water at physiological pH. The biosensor, named HL-FeNPs, exhibits a detection limit of 20nM and shows reversible and instantaneous behavior. Additionally, it has been successfully used for in-vivo bio-imaging in live brine shrimp Artemia, marking it as a potential fluorescent biomarker for Al3+ in live organisms. Furthermore, the magnetic nature of the nanosensor allows for the removal of excess Al3+ using an external magnet, showcasing its multifunctional applications in biological and environmental monitoring (Raju et al., 2017).

properties

CAS RN

16414-49-6

Product Name

2,3-Dihydroxybenzoylglycine

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-[(2,3-dihydroxybenzoyl)amino]acetic acid

InChI

InChI=1S/C9H9NO5/c11-6-3-1-2-5(8(6)14)9(15)10-4-7(12)13/h1-3,11,14H,4H2,(H,10,15)(H,12,13)

InChI Key

QEQVYIIYYNYLHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O

Other CAS RN

16414-49-6

synonyms

2,3-dihydroxybenzoyl-N-glycine
2,3-dihydroxybenzoylglycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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